molecular formula C11H16N4O3 B10971866 (1-methyl-4-nitro-1H-pyrazol-3-yl)(2-methylpiperidin-1-yl)methanone

(1-methyl-4-nitro-1H-pyrazol-3-yl)(2-methylpiperidin-1-yl)methanone

Cat. No.: B10971866
M. Wt: 252.27 g/mol
InChI Key: NBXCVNZSOKGOHE-UHFFFAOYSA-N
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Description

(1-METHYL-4-NITRO-1H-PYRAZOL-3-YL)(2-METHYLPIPERIDINO)METHANONE is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-METHYL-4-NITRO-1H-PYRAZOL-3-YL)(2-METHYLPIPERIDINO)METHANONE typically involves the reaction of 1-methyl-4-nitro-1H-pyrazole with 2-methylpiperidine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to higher efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

(1-METHYL-4-NITRO-1H-PYRAZOL-3-YL)(2-METHYLPIPERIDINO)METHANONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, (1-METHYL-4-NITRO-1H-PYRAZOL-3-YL)(2-METHYLPIPERIDINO)METHANONE is used as a precursor in the synthesis of more complex heterocyclic compounds. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis .

Biology

In biological research, this compound is studied for its potential antimicrobial and anti-inflammatory properties. Its ability to interact with biological targets makes it a candidate for drug development .

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic effects, including anticancer and antiviral activities. The presence of the pyrazole ring is crucial for its biological activity .

Industry

In the industrial sector, this compound is used in the development of agrochemicals, such as herbicides and insecticides. Its stability and reactivity make it suitable for various applications .

Mechanism of Action

The mechanism of action of (1-METHYL-4-NITRO-1H-PYRAZOL-3-YL)(2-METHYLPIPERIDINO)METHANONE involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group plays a significant role in its reactivity, allowing it to form covalent bonds with biological molecules. This interaction can inhibit enzyme activity or modulate receptor function, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1-METHYL-4-NITRO-1H-PYRAZOL-3-YL)(2-METHYLPIPERIDINO)METHANONE is unique due to its specific combination of a pyrazole ring with a nitro group and a piperidine moiety. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications .

Properties

Molecular Formula

C11H16N4O3

Molecular Weight

252.27 g/mol

IUPAC Name

(1-methyl-4-nitropyrazol-3-yl)-(2-methylpiperidin-1-yl)methanone

InChI

InChI=1S/C11H16N4O3/c1-8-5-3-4-6-14(8)11(16)10-9(15(17)18)7-13(2)12-10/h7-8H,3-6H2,1-2H3

InChI Key

NBXCVNZSOKGOHE-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCN1C(=O)C2=NN(C=C2[N+](=O)[O-])C

Origin of Product

United States

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